molecular formula C25H34Cl3FN4O2 B053894 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one CAS No. 125094-03-3

3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one

Cat. No. B053894
CAS RN: 125094-03-3
M. Wt: 547.9 g/mol
InChI Key: ITWWVHIBRAUFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one, also known as F13714, is a novel compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one involves its interaction with DNA. 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has been shown to bind to DNA and cause DNA damage, which ultimately leads to the death of cancer cells. Additionally, 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has a wide range of biochemical and physiological effects. Studies have shown that 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one can induce apoptosis in cancer cells, inhibit cell proliferation, and cause DNA damage. Additionally, 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has been shown to have anti-inflammatory and anti-angiogenic effects, which makes it a promising candidate for the treatment of inflammatory diseases and cancer.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one is its potent anti-cancer activity. Additionally, 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has been shown to have a wide range of biochemical and physiological effects, which makes it a promising candidate for further investigation. However, one of the limitations of 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the investigation of 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one. One potential direction is the development of 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential use of 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one in the treatment of inflammatory diseases and other types of cancer. Finally, studies are needed to investigate the potential use of 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one in combination with other anti-cancer agents to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The initial step involves the reaction of 4-fluorobenzoyl chloride with 3-(2-aminoethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-carboxylic acid, which results in the formation of an intermediate compound. This intermediate is then coupled with 3-(2-aminoethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-8-ol to yield the final product, 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one.

Scientific Research Applications

3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has been extensively studied for its potential use in scientific research. One of the most promising applications of 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one is in the field of cancer research. Studies have shown that 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.

properties

CAS RN

125094-03-3

Product Name

3-(2-Aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one

Molecular Formula

C25H34Cl3FN4O2

Molecular Weight

547.9 g/mol

IUPAC Name

3-(2-aminoethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;trihydrochloride

InChI

InChI=1S/C25H31FN4O2.3ClH/c26-21-10-8-20(9-11-21)23(31)7-4-15-28-16-12-25(13-17-28)24(32)29(18-14-27)19-30(25)22-5-2-1-3-6-22;;;/h1-3,5-6,8-11H,4,7,12-19,27H2;3*1H

InChI Key

ITWWVHIBRAUFLJ-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCN)CCCC(=O)C4=CC=C(C=C4)F.Cl.Cl.Cl

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCN)CCCC(=O)C4=CC=C(C=C4)F.Cl.Cl.Cl

Other CAS RN

125094-03-3

synonyms

3-(2-aminoethyl)-8-(3-(4-fluorobenzoyl)propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
3-AES

Origin of Product

United States

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